molecular formula C12H10N2O2 B3388224 Ethyl 2-cyano-2-(2-cyanophenyl)acetate CAS No. 86369-35-9

Ethyl 2-cyano-2-(2-cyanophenyl)acetate

Cat. No.: B3388224
CAS No.: 86369-35-9
M. Wt: 214.22 g/mol
InChI Key: RZCYXJJZVNFIHF-UHFFFAOYSA-N
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Description

Structural Features and Key Functional Groups in Ethyl 2-cyano-2-(2-cyanophenyl)acetate

The molecular structure of Ethyl 2-cyano-2-(2-cyanophenyl)acetate is defined by a central quaternary carbon atom, which is a key feature of its architecture. This carbon is bonded to four different substituents:

An ethyl ester group (-COOCH₂CH₃): This functional group provides a site for reactions such as hydrolysis or transesterification.

A nitrile group (-C≡N): Also known as a cyano group, it is a strong electron-withdrawing group and can participate in various transformations, including hydrolysis to a carboxylic acid or reduction to an amine. researchgate.net

A 2-cyanophenyl group : This is an aromatic phenyl ring substituted with a second nitrile group at the ortho position. This group introduces rigidity to the molecule and its electronic properties influence the reactivity of the entire structure.

An alpha-cyano group : The second nitrile group is attached directly to the central carbon, creating a dicyanomethane-like motif. The presence of two electron-withdrawing cyano groups on the same carbon significantly increases the acidity of any alpha-protons in related precursor molecules.

The combination of these groups in a single molecule results in a polyfunctional compound with multiple reactive centers, making it a valuable and versatile intermediate in chemical synthesis.

Table 1: Physicochemical Properties of Ethyl 2-cyano-2-(2-cyanophenyl)acetate

Property Value Reference
CAS Number 86369-35-9 bldpharm.combldpharm.com
Molecular Formula C₁₂H₁₀N₂O₂ bldpharm.com
Molecular Weight 214.22 g/mol bldpharm.com

| SMILES Code | O=C(OCC)C(C#N)C1=CC=CC=C1C#N | bldpharm.com |

Historical Context and Evolution of Research on Related Cyanoacetate (B8463686) Derivatives

The study of cyano-containing organic compounds has a rich history, beginning with the synthesis of cyanogen (B1215507) ((CN)₂) by Joseph Louis Gay-Lussac in 1815. wikipedia.org Research into smaller, functionalized molecules like cyanoacetic acid and its esters, such as ethyl cyanoacetate, gained momentum in the late 19th and early 20th centuries. wikipedia.org Ethyl cyanoacetate, in particular, became a cornerstone of organic synthesis. Early methods for its preparation included the reaction of ethyl chloroacetate (B1199739) with sodium cyanide, a variant of the Kolbe nitrile synthesis, and the Fischer esterification of cyanoacetic acid. wikipedia.orgorgsyn.org

The utility of ethyl cyanoacetate stems from its three reactive centers: the nitrile, the ester, and the highly acidic methylene (B1212753) group flanked by two electron-withdrawing groups. wikipedia.org This reactivity has been famously exploited in foundational organic reactions like the Knoevenagel condensation and the Michael addition. wikipedia.org Over the decades, chemists have used ethyl cyanoacetate as a starting material for a vast array of compounds, including pharmaceuticals like the gout treatment allopurinol, the stimulants caffeine (B1668208) and theophylline, and the antibacterial agent trimethoprim. wikipedia.org

The evolution of this field has seen a progression from simple alkyl cyanoacetates to more complex and sterically demanding derivatives. The synthesis of molecules like Ethyl 2-cyano-2-(2-cyanophenyl)acetate represents a modern extension of this research, where additional functional groups are incorporated to create highly specialized building blocks for advanced synthetic applications.

Significance of Ethyl 2-cyano-2-(2-cyanophenyl)acetate as a Research Target and Synthetic Building Block

The significance of Ethyl 2-cyano-2-(2-cyanophenyl)acetate lies in its potential as a sophisticated and polyfunctional building block. Its value is derived from the strategic placement of its reactive functional groups, which allows for a diverse range of chemical transformations.

As a research target, the compound is of interest for exploring new synthetic methodologies. The presence of two distinct nitrile groups—one aliphatic and one aromatic—offers opportunities for selective reactions. For instance, chemists might investigate conditions to selectively hydrolyze, reduce, or form complexes with one cyano group over the other.

As a synthetic building block, it serves as a precursor to complex heterocyclic structures. The general class of cyanoacetate derivatives is well-known for its role in constructing heterocycles. wikipedia.org For example, ethyl cyanoacetate is a key component in syntheses leading to pyrazoles, pyrimidines, and pyridines. wikipedia.orgekb.eg By analogy, Ethyl 2-cyano-2-(2-cyanophenyl)acetate can be envisioned as a starting material for novel, fused heterocyclic systems that incorporate a cyanophenyl moiety, a structural motif found in various biologically active molecules and functional materials. The dicyano functionality is particularly important in the field of materials science for creating fluorescent dyes and chemosensors. rsc.org

Scope and Academic Importance of Research Investigations

The academic importance of investigating compounds like Ethyl 2-cyano-2-(2-cyanophenyl)acetate is multifaceted. Research in this area contributes to several key aspects of modern chemical science:

Fundamental Organic Synthesis: Studies involving this molecule help to expand the toolbox of synthetic organic chemists, providing new pathways to complex molecular targets. The unique steric and electronic environment of the molecule can lead to unexpected reactivity and selectivity, pushing the boundaries of known chemical transformations.

Medicinal Chemistry: The cyano group is a critical component in many pharmaceuticals. researchgate.net The development of novel scaffolds containing multiple cyano groups is therefore of high interest for the discovery of new drug candidates.

Materials Science: Molecules containing dicyano or tetracyano functionalities are at the forefront of research into advanced organic materials. rsc.orgresearchgate.net These cyano-rich compounds are explored for applications as organic semiconductors, components of light-emitting diodes, and nonlinear optical materials due to the strong electron-withdrawing nature of the cyano group. rsc.orgresearchgate.net Investigations into Ethyl 2-cyano-2-(2-cyanophenyl)acetate and its derivatives could lead to new materials with tailored electronic and photophysical properties. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-2-(2-cyanophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-6-4-3-5-9(10)7-13/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCYXJJZVNFIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Cyano 2 2 Cyanophenyl Acetate and Its Structural Analogues

Direct Synthesis Approaches to Ethyl 2-cyano-2-(2-cyanophenyl)acetate

The direct synthesis of Ethyl 2-cyano-2-(2-cyanophenyl)acetate typically involves the formation of key ester and cyano functionalities on a pre-existing cyanophenyl scaffold. These methods are favored for their straightforward nature and the ready availability of starting materials.

Esterification and Cyanoalkylation Strategies

One of the primary routes for the synthesis of Ethyl 2-cyano-2-(2-cyanophenyl)acetate is through the esterification of a corresponding cyanoacetic acid derivative. The Fischer esterification method, which involves reacting cyanoacetic acid with ethanol (B145695) in the presence of a strong mineral acid like concentrated sulfuric acid, is a well-established procedure for producing ethyl cyanoacetate (B8463686). wikipedia.org This fundamental reaction can be adapted for more complex substrates. In the context of the target molecule, this would involve the esterification of 2-cyano-2-(2-cyanophenyl)acetic acid.

Another key strategy is cyanoalkylation. This can be conceptualized as the introduction of a cyano group to an ethyl acetate (B1210297) derivative bearing a 2-cyanophenyl group. A common method for introducing a cyano group is the Kolbe nitrile synthesis, which utilizes sodium cyanide. wikipedia.org For instance, the synthesis of ethyl cyanoacetate itself can be achieved by reacting ethyl chloroacetate (B1199739) with sodium cyanide. wikipedia.org Adapting this to the target compound would necessitate a starting material like ethyl 2-bromo-2-(2-cyanophenyl)acetate, which would then be reacted with a cyanide source.

The following table outlines a generalized scheme for these direct synthesis approaches:

Starting MaterialReagent 1Reagent 2ProductSynthesis Strategy
2-cyano-2-(2-cyanophenyl)acetic acidEthanolConc. H₂SO₄Ethyl 2-cyano-2-(2-cyanophenyl)acetateFischer Esterification
Ethyl 2-bromo-2-(2-cyanophenyl)acetateSodium Cyanide-Ethyl 2-cyano-2-(2-cyanophenyl)acetateKolbe Nitrile Synthesis

Investigations into Primary Reaction Mechanisms

The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution. It commences with the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the alcohol (ethanol) acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers then occurs, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.

In the case of cyanoalkylation via the Kolbe nitrile synthesis, the mechanism is a straightforward nucleophilic substitution (SN2) reaction. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the leaving group (e.g., bromine). The reaction proceeds in a single step, with the cyanide ion displacing the bromide ion to form the new carbon-carbon bond, resulting in the desired nitrile.

Synthesis via Carbon-Carbon Bond Cleavage Reactions

More advanced and often indirect routes to compounds like Ethyl 2-cyano-2-(2-cyanophenyl)acetate involve the strategic cleavage of carbon-carbon bonds. These methods can offer unique advantages in terms of substrate scope and functional group tolerance.

Transition Metal-Free Methodologies

Recent advancements in organic synthesis have led to the development of transition-metal-free methods for C-C bond cleavage. organic-chemistry.org These approaches are attractive due to their reduced cost and lower toxicity compared to many transition metal-catalyzed reactions. One such strategy involves the deacylative cleavage of unstrained C(sp³)–C(sp²) bonds to furnish nitriles. organic-chemistry.org For example, ketones and aldehydes can be converted to nitriles using sodium nitrite (B80452) as both the oxidant and nitrogen source. organic-chemistry.org This type of methodology could be envisioned to start from a precursor ketone containing the 2-cyanophenyl moiety, which upon C-C bond cleavage and subsequent functionalization could lead to the target molecule.

Another notable transition-metal-free approach is the C-C bond cleavage of electron-deficient alkenes, such as arylidene malononitrile (B47326) derivatives. researchgate.net These reactions can be mediated by hypervalent iodine reagents, leading to the formation of valuable α-ketoesters and α-ketoamides through a tandem aryl migration and C-C bond cleavage process. researchgate.net

Mechanistic Pathways of Radical Cleavage Processes

Radical-mediated C-C bond cleavage offers a powerful tool for the synthesis of complex molecules under mild conditions. nih.gov These reactions often proceed via the formation of a radical species which then undergoes fragmentation. For instance, the ring-opening of cycloketone oxime esters can be initiated by an iminyl radical, leading to the cleavage of a C-C single bond through β-scission. springernature.com This process generates a cyanoalkyl radical, which can then be trapped by a suitable reagent.

Mechanistic studies have indicated that the generation of a benzylic radical via C-C single bond cleavage is a key step in certain catalytic cycles for enantioselective cyanation. nih.gov The in-situ generation of a succinimidyl-radical can facilitate the transfer of a radical to an aryl cyanamide, initiating a cascade that leads to the formation of new C-N bonds. mdpi.com While not a direct synthesis of the title compound, these radical-based strategies highlight the potential for designing novel synthetic routes that leverage C-C bond cleavage to construct the dicyano-substituted framework.

Catalytic Systems and Optimization in Synthesis Development

The efficiency and selectivity of the synthetic routes to Ethyl 2-cyano-2-(2-cyanophenyl)acetate are heavily reliant on the choice and optimization of the catalytic system.

For direct esterification reactions, while traditional mineral acids are effective, there has been a shift towards more environmentally friendly and reusable solid acid catalysts. e3s-conferences.org For the synthesis of ethyl cyanoacetate, a mixed catalyst system of silicotungstic acid and p-toluene sulfonic acid has been investigated. e3s-conferences.org Optimization of reaction parameters such as catalyst amount, the molar ratio of reactants, reaction time, and temperature is crucial for maximizing the esterification rate. e3s-conferences.org An orthogonal experimental design can be employed to systematically determine the optimal conditions. e3s-conferences.org

In the realm of C-C bond cleavage reactions, while transition-metal-free methods are gaining prominence, transition metals like copper, iron, and ruthenium have been historically important for the cleavage of C-C bonds in ketones to yield esters. nih.govfrontiersin.org Copper salts, in the presence of molecular oxygen, can catalyze the aerobic oxidative esterification of arylacetonitriles. nih.govfrontiersin.org For radical-mediated reactions, dual photoredox/copper catalysis has been shown to be essential for certain asymmetric ring-opening cyanations. nih.gov

The following table summarizes various catalytic systems and their applications in related syntheses:

Reaction TypeCatalyst SystemKey Features
EsterificationSilicotungstic acid / p-toluene sulfonic acidSolid acid catalyst, reusable, environmentally friendly. e3s-conferences.org
Aerobic Oxidative EsterificationCopper salt / Molecular OxygenUtilizes readily available oxidant. nih.govfrontiersin.org
Asymmetric Ring-Opening CyanationDual Photoredox / Copper CatalysisEnables enantioselective synthesis under mild conditions. nih.gov
Deacylative C-C Bond CleavageSodium Nitrite / Lewis Acid (e.g., AlCl₃)Transition-metal-free, uses inexpensive reagents. organic-chemistry.org

The development of novel catalytic systems continues to be a major focus in organic synthesis. The application of these advanced catalytic methods holds significant promise for the efficient and selective synthesis of complex molecules like Ethyl 2-cyano-2-(2-cyanophenyl)acetate.

Role of Organocatalysis and Metal Catalysts

Both organocatalysis and metal catalysis offer powerful tools for the synthesis of ethyl 2-cyano-2-(2-cyanophenyl)acetate and its analogs. These catalytic systems provide pathways to high efficiency, selectivity, and functional group tolerance. nih.gov

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. researchgate.net For the synthesis of related structures, organocatalysts have been effectively employed in Knoevenagel condensations. The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, such as ethyl cyanoacetate, with an aldehyde or ketone. scielo.org.mxrsc.orgorganic-chemistry.org In the context of synthesizing the target molecule, this would involve the condensation of 2-cyanobenzaldehyde (B126161) with ethyl cyanoacetate.

Various amine-based organocatalysts, such as piperidine, pyrrolidine, and 1,4-diazabicyclo[2.2.2]octane (DABCO), are known to effectively catalyze this transformation. rsc.orgrsc.org The mechanism typically involves the formation of an enolate from ethyl cyanoacetate, which then undergoes a nucleophilic attack on the carbonyl group of the aldehyde. Subsequent dehydration yields the desired product. The use of chiral organocatalysts can also lead to the enantioselective synthesis of related compounds.

Triphenylphosphine has also been reported as an efficient organocatalyst for the Knoevenagel condensation under mild, solvent-free conditions, affording products with high stereoselectivity. organic-chemistry.org

Metal Catalysis:

Transition metal catalysis, particularly with palladium, has become a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net A plausible route to ethyl 2-cyano-2-(2-cyanophenyl)acetate involves the palladium-catalyzed cyanation of a suitable precursor. For instance, the reaction of ethyl 2-(2-halophenyl)-2-cyanoacetate with a cyanide source in the presence of a palladium catalyst could yield the target compound. nih.gov

Recent advancements have also explored the use of ethyl cyanoacetate itself as a cyanating agent in palladium-catalyzed reactions for the synthesis of aryl nitriles from aryl halides. nih.gov This approach offers a potentially more direct route to the target molecule.

Furthermore, metal catalysts are crucial in cross-coupling reactions. The arylation of ethyl cyanoacetate with an ortho-dihalo-substituted benzene (B151609) derivative, followed by cyanation, represents another viable synthetic strategy. Various metal catalysts, including those based on copper and nickel, have also been investigated for cyanation reactions of aryl halides, offering alternatives to palladium with different reactivity profiles and cost considerations. researchgate.net

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield and selectivity of the desired product while minimizing side reactions. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and base.

In the context of a Knoevenagel condensation for synthesizing analogs of ethyl 2-cyano-2-(2-cyanophenyl)acetate, the choice of base and solvent significantly impacts the reaction outcome. For instance, in the DABCO-catalyzed condensation of various aldehydes with ethyl cyanoacetate, the use of a hydroxyl-functionalized ionic liquid as a promoter has been shown to enhance catalytic activity. rsc.orgrsc.org

The following table illustrates the effect of different catalysts and solvents on the yield of Knoevenagel condensation products, which are structural analogs of the target compound.

Table 1: Optimization of Knoevenagel Condensation for the Synthesis of Ethyl 2-cyano-3-phenylacrylate Analogs scielo.org.mx

EntryCatalystSolventTemperature (°C)Yield (%)
1NoneMDCReflux5
2TriethylamineMDCRT40
3PiperidineMDCRT65
4DIPEAcMDCRT91
5DIPEAcTolueneRT85
6DIPEAcEthanolRT78

MDC: Dichloromethane, RT: Room Temperature, DIPEAc: Diisopropylethylammonium acetate

For metal-catalyzed reactions, the choice of ligand is crucial for achieving high selectivity and yield. In palladium-catalyzed cyanations, various phosphine-based ligands are commonly employed to stabilize the palladium center and facilitate the catalytic cycle. The optimization of the catalyst system, including the palladium precursor and the ligand, is a key area of research to develop efficient and robust synthetic methods. researchgate.net

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.gov In the synthesis of ethyl 2-cyano-2-(2-cyanophenyl)acetate and its analogs, several green chemistry approaches can be implemented.

One key aspect is the use of more environmentally benign solvents. Water, ionic liquids, and solvent-free conditions are increasingly being explored as alternatives to traditional volatile organic solvents. rsc.orgrsc.orgresearchgate.net For example, Knoevenagel condensations have been successfully carried out in aqueous media or using recyclable ionic liquids, which can simplify product purification and reduce waste. rsc.orgrsc.org

Another important principle is the use of catalysts to improve atom economy and reduce energy consumption. researchgate.net Both organocatalysts and metal catalysts can be employed in small quantities to achieve high reaction rates and yields, minimizing the need for stoichiometric reagents. The development of recyclable catalysts, such as those immobilized on solid supports or magnetic nanoparticles, further enhances the sustainability of the process. oiccpress.com

The application of microwave irradiation has also emerged as a green technique to accelerate reaction rates and often improve yields in organic synthesis, including in the preparation of Knoevenagel condensation products. researchgate.net

By integrating these green chemistry principles into the synthetic design, the production of ethyl 2-cyano-2-(2-cyanophenyl)acetate and its analogs can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Cyano 2 2 Cyanophenyl Acetate

Reactions Involving the Activated Alpha-Carbon (C2)

The carbon atom positioned between the two cyano groups and the ester functionality, designated as C2, is exceptionally electron-deficient. This is due to the potent electron-withdrawing nature of the nitrile (-CN) and carbonyl (-COOEt) groups. This electronic feature renders the sole proton attached to this carbon highly acidic, making it the most reactive site in the molecule for a variety of transformations.

Nucleophilic Addition and Substitution Reactions at C2

While direct nucleophilic attack at the saturated C2 carbon is not a typical reaction pathway, the high acidity of the alpha-proton allows for deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can readily participate in a range of substitution reactions with electrophiles. Although specific studies on Ethyl 2-cyano-2-(2-cyanophenyl)acetate are not widely documented, the reactivity of the closely related ethyl cyanoacetate (B8463686) provides a basis for understanding these potential transformations. wikipedia.org For instance, the nucleophilic carbanion generated from deprotonation can react with alkyl halides in an SN2 fashion, leading to the formation of a new carbon-carbon bond at the C2 position. libretexts.org

Table 1: Representative Nucleophilic Substitution Reactions at the Alpha-Carbon of Activated Methylene (B1212753) Compounds

Reactant ClassElectrophileProduct TypeReaction Name
Alkyl HalideR-Xα-Alkyl derivativeAlkylation
Aldehyde/KetoneRCHO / RCOR'α,β-Unsaturated esterKnoevenagel Condensation
α,β-Unsaturated CarbonylR-CH=CH-COR'Michael AdductMichael Addition

Enolate Chemistry and Transformations

The deprotonation of the alpha-carbon by a base results in the formation of a resonance-stabilized enolate ion. wikipedia.org The negative charge is delocalized across the alpha-carbon, the carbonyl oxygen of the ester, and the nitrogen of the cyano group. pearson.com This delocalization significantly increases the stability of the conjugate base, which explains the enhanced acidity of the alpha-proton. pearson.com

This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the carbon or the oxygen atom. msu.edulibretexts.org In most cases, reactions with "soft" electrophiles like alkyl halides occur at the carbon, which is known as C-alkylation. libretexts.org

The choice of base is crucial in enolate formation. For complete and irreversible deprotonation of less acidic alpha-protons, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed in aprotic solvents at low temperatures. wikipedia.orgmnstate.edu For highly acidic compounds like Ethyl 2-cyano-2-(2-cyanophenyl)acetate, weaker bases like sodium ethoxide in ethanol (B145695) may be sufficient to generate a significant concentration of the enolate at equilibrium. libretexts.org

Reactivity of the Ester Moiety

The ethyl ester group in Ethyl 2-cyano-2-(2-cyanophenyl)acetate is susceptible to nucleophilic acyl substitution reactions, a characteristic feature of carboxylic acid derivatives.

Hydrolysis and Transesterification Pathways

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid, 2-cyano-2-(2-cyanophenyl)acetic acid, and ethanol. atamanchemicals.com

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) proceeds via the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. This process is irreversible as the final step is the deprotonation of the carboxylic acid by the ethoxide.

Transesterification: In the presence of an alcohol and an acid or base catalyst, Ethyl 2-cyano-2-(2-cyanophenyl)acetate can undergo transesterification to form a different ester. e3s-conferences.org This equilibrium-driven process is often facilitated by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Amidation and Related Ester Transformations

The reaction of the ester with ammonia or primary or secondary amines can produce the corresponding amide, 2-cyano-N-substituted-2-(2-cyanophenyl)acetamide. atamanchemicals.com This transformation, known as aminolysis, typically requires heating and may be catalyzed by acids or bases. researchgate.net More recently, the use of organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to facilitate the direct amidation of related cyanoacetates under mild conditions. researchgate.net

Table 2: Common Reagents for Ester Transformations

TransformationReagent(s)Product
Hydrolysis (Acidic)H₃O⁺, HeatCarboxylic Acid + Ethanol
Hydrolysis (Basic)1. NaOH, H₂O, Heat2. H₃O⁺Carboxylic Acid + Ethanol
TransesterificationR'OH, H⁺ or RO⁻New Ester + Ethanol
AmidationR'R''NH, HeatAmide + Ethanol

Transformations of the Cyanophenyl Moiety

The cyanophenyl group introduces another site of reactivity within the molecule. The nitrile functional group on the aromatic ring can undergo a variety of transformations, which are generally independent of the reactions at the activated alpha-carbon and the ester moiety.

Common reactions of aromatic nitriles include:

Hydrolysis: In the presence of strong acid or base and heat, the cyano group can be hydrolyzed to a carboxylic acid (2-carboxy-phenyl group) or an amide (2-carbamoyl-phenyl group). The conditions for this hydrolysis are typically harsher than those required for the hydrolysis of the ester group.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Grignard Reagents: Organometallic reagents like Grignard reagents can add to the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine.

Due to the presence of multiple reactive functional groups in Ethyl 2-cyano-2-(2-cyanophenyl)acetate, chemoselectivity would be a key consideration in any synthetic transformation. The specific reaction conditions would determine which part of the molecule reacts preferentially.

Reactions of the Ortho-Cyano Group

The ortho-cyano group on the aromatic ring exhibits reactivity characteristic of aryl nitriles. While its reactivity can be influenced by the bulky substituent at the ortho position, it can, in principle, undergo several key transformations. The primary reactions involving this group are hydrolysis, reduction, and participation in cycloaddition reactions.

Aromatic nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. The specific outcome depends on the reaction conditions. Similarly, the cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Furthermore, the ortho-positioning of the cyano group relative to the rest of the molecule makes it a key participant in intramolecular cyclization reactions, where it can react with other functional groups within the same molecule to form fused heterocyclic rings. A notable example is the Thorpe-Ziegler reaction, which is particularly relevant for dinitriles.

Cyclization Reactions Forming Heterocyclic Systems

The structure of Ethyl 2-cyano-2-(2-cyanophenyl)acetate is well-suited for intramolecular cyclization to form various heterocyclic compounds, most notably derivatives of quinoline and other fused nitrogen-containing rings. The Thorpe-Ziegler reaction provides a classic and powerful method for the cyclization of dinitriles.

In this type of reaction, a strong base is used to deprotonate the acidic α-carbon (the carbon atom situated between the two cyano groups and the ester). The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nearby ortho-cyano group on the phenyl ring. This intramolecular nucleophilic addition leads to the formation of a cyclic enamine intermediate after rearrangement. Subsequent hydrolysis of this intermediate under acidic conditions yields a cyclic ketone. This pathway offers an efficient route to functionalized polycyclic aromatic systems.

The general mechanism for such a cyclization is outlined below:

Deprotonation: A base removes the acidic proton from the carbon atom positioned between the two nitrile groups.

Intramolecular Attack: The resulting anion attacks the carbon atom of the ortho-nitrile group.

Cyclization: A new carbon-carbon bond is formed, creating a six-membered ring.

Tautomerization: The initial imine product tautomerizes to a more stable enamine.

Hydrolysis (optional): Acidic workup can hydrolyze the enamine and the remaining nitrile group to yield a cyclic ketone.

This reactivity makes Ethyl 2-cyano-2-(2-cyanophenyl)acetate a valuable building block in the synthesis of complex heterocyclic frameworks.

Radical Reactions and Mechanisms

While specific radical reactions for Ethyl 2-cyano-2-(2-cyanophenyl)acetate are not extensively documented, its reactivity can be inferred from studies on the parent compound, ethyl cyanoacetate. The radical is generated by the abstraction of the hydrogen atom from the acidic methylene group.

Studies have shown that ethyl cyanoacetate can undergo radical addition to conjugated olefins. This reaction is typically initiated by a radical initiator, such as t-butyl peroxide, at elevated temperatures. The mechanism involves the formation of the •CH(CN)CO₂Et radical, which then adds across the double bond of the olefin. The regioselectivity of the addition depends on the specific olefin used.

Table 1: Radical Addition of Ethyl Cyanoacetate to Olefins

Olefin Adduct Structure Yield (%)
Dimethyl fumarate XCHR·CH₂Y 26
Methyl crotonate XCHR·CH₂Y 53
β-Methylstyrene XCH₂·CHRY 42
Methyl cinnamate XCH₂·CHRY 31

Data sourced from studies on ethyl cyanoacetate radical additions. X, Y, and R represent substituents from the reactants.

Given the presence of the same active methylene group, it is expected that Ethyl 2-cyano-2-(2-cyanophenyl)acetate would undergo similar radical reactions. The presence of the bulky and electron-withdrawing 2-cyanophenyl group might influence the stability of the resulting radical and the stereochemistry of the products. Photochemical reactions involving similar structures, such as ethyl 2-cyano-1,2-dihydroquinoline-1-carboxylates, have also been investigated, revealing complex rearrangements to form products like cycloprop[b]indoles, though these are not strictly radical-generating reactions in the same vein as peroxide-initiated additions.

Comparative Reactivity Studies with Similar Cyanoacetate Compounds

The reactivity of Ethyl 2-cyano-2-(2-cyanophenyl)acetate can be benchmarked against simpler, related compounds like ethyl cyanoacetate and its structural isomer, ethyl 2-cyano-2-(4-cyanophenyl)acetate.

Comparison with Ethyl Cyanoacetate: The primary difference is the substitution of a hydrogen atom on the active methylene group with a 2-cyanophenyl group.

Acidity: The 2-cyanophenyl group is strongly electron-withdrawing due to the inductive effect of the cyano group and the aromatic ring. This effect is expected to significantly increase the acidity of the remaining proton on the central carbon compared to the methylene protons of ethyl cyanoacetate, making deprotonation easier.

Steric Hindrance: The bulky aryl substituent introduces considerable steric hindrance around the reactive center. This can slow down the rate of reactions involving nucleophilic attack by the central carbon anion.

Radical Reactivity: In radical reactions, ethyl cyanoacetate is known to be highly reactive. One study found its reactivity in radical-induced addition to oct-1-ene to be over 12 times that of diethyl malonate. The aryl substituent in Ethyl 2-cyano-2-(2-cyanophenyl)acetate would stabilize the resulting radical through resonance, potentially altering its reactivity profile compared to the unsubstituted analogue.

Comparison with Ethyl 2-cyano-2-(4-cyanophenyl)acetate (para-isomer): The key difference here is the position of the cyano group on the phenyl ring.

Electronic Effects: Both ortho and para cyano groups are electron-withdrawing. However, the ortho-isomer can exhibit unique proximity effects.

Cyclization Potential: The most significant difference lies in their potential for intramolecular cyclization. The ortho-isomer is perfectly structured to undergo Thorpe-Ziegler cyclization to form a six-membered ring fused to the benzene (B151609) ring. The para-isomer lacks this proximity between the reactive methylene group and the aromatic nitrile, making such an intramolecular reaction impossible.

Steric Effects: The ortho-substituent exerts a greater steric effect on the reactive center compared to the para-substituent. This could lead to different rates in intermolecular reactions. For example, hydrolysis of the ester group might be slower in the ortho-isomer due to increased steric crowding.

Table 2: Qualitative Reactivity Comparison

Compound Acidity of α-H Steric Hindrance at α-C Intramolecular Cyclization (Thorpe-Ziegler)
Ethyl cyanoacetate Base Low Not applicable
Ethyl 2-cyano-2-(2-cyanophenyl)acetate High High Favorable

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Cyano 2 2 Cyanophenyl Acetate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in Ethyl 2-cyano-2-(2-cyanophenyl)acetate. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the proton and carbon environments and their correlations can be assembled.

The ¹H NMR spectrum of Ethyl 2-cyano-2-(2-cyanophenyl)acetate is expected to display distinct signals corresponding to the ethyl group, the lone methine proton, and the four protons of the ortho-disubstituted benzene (B151609) ring.

Ethyl Group: The ethyl moiety gives rise to two signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The triplet, integrating to three protons, appears in the upfield region (typically δ 1.2-1.4 ppm) due to the shielding effect. It is split into a triplet by the adjacent two methylene protons. The methylene quartet, integrating to two protons, appears further downfield (typically δ 4.2-4.4 ppm) as it is deshielded by the adjacent oxygen atom of the ester group. Its signal is split into a quartet by the three neighboring methyl protons.

Methine Proton: A single, sharp singlet is anticipated for the methine proton (α-proton), which is attached to the carbon bearing two electron-withdrawing cyano groups and the ester functionality. This proton is significantly deshielded and is expected to appear at a chemical shift of approximately δ 5.0-5.5 ppm.

Aromatic Protons: The 2-cyanophenyl group is an ortho-disubstituted aromatic ring, which results in a complex multiplet pattern for the four aromatic protons, typically observed in the δ 7.5-8.0 ppm range. The protons are coupled to their neighbors, leading to a series of doublets and triplets of doublets, reflecting their distinct chemical and magnetic environments.

Table 1: Predicted ¹H NMR Data for Ethyl 2-cyano-2-(2-cyanophenyl)acetate

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.3 Triplet (t) 3H -OCH₂CH
~4.3 Quartet (q) 2H -OCH ₂CH₃
~5.3 Singlet (s) 1H -CH (CN)Ar

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For Ethyl 2-cyano-2-(2-cyanophenyl)acetate, twelve distinct carbon signals are expected.

Ethyl Group Carbons: The methyl carbon (-CH₃) is expected in the upfield region around δ 14 ppm, while the methylene carbon (-OCH₂) appears further downfield around δ 63 ppm due to the influence of the adjacent oxygen.

Methine Carbon: The α-carbon, bonded to two cyano groups and the phenyl ring, is expected to have a chemical shift in the range of δ 45-50 ppm.

Ester Carbonyl Carbon: The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum, around δ 165 ppm.

Cyano Carbons: The two nitrile carbons (-C≡N) are characteristically observed in the δ 115-120 ppm range.

Aromatic Carbons: Six signals are anticipated for the aromatic carbons. The carbon attached to the cyano group (C2') and the carbon attached to the acetate (B1210297) moiety (C1') are quaternary and will have distinct chemical shifts. The four protonated aromatic carbons will appear in the typical aromatic region of δ 125-135 ppm.

Table 2: Predicted ¹³C NMR Data for Ethyl 2-cyano-2-(2-cyanophenyl)acetate

Chemical Shift (δ, ppm) Assignment
~14 -OCH₂C H₃
~48 -C H(CN)Ar
~63 -OC H₂CH₃
~116 Ar-C N
~118 -CH(C N)
~125-135 Aromatic C-H
~130-140 Aromatic C-CN & C-CH

To confirm the assignments made from 1D NMR spectra and to establish the complete molecular connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A COSY spectrum would show a clear cross-peak between the methyl triplet and the methylene quartet of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic ring, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: the methyl protons to the methyl carbon, the methylene protons to the methylene carbon, the methine proton to the methine carbon, and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

The methylene protons of the ethyl group showing a correlation to the ester carbonyl carbon.

The methine proton showing correlations to the cyano carbons, the ester carbonyl carbon, and carbons within the aromatic ring.

The aromatic protons showing correlations to neighboring aromatic carbons and the methine carbon, confirming the attachment point of the acetate group to the ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing complementary information to NMR for a full structural characterization.

The IR spectrum of Ethyl 2-cyano-2-(2-cyanophenyl)acetate is characterized by several strong absorption bands corresponding to its key functional groups.

Cyano Group (C≡N) Stretch: Two distinct, sharp, and strong absorption bands are expected in the region of 2220-2260 cm⁻¹ for the two nitrile functionalities. The presence of two bands can arise from the slightly different electronic environments of the aromatic and aliphatic cyano groups.

Carbonyl Group (C=O) Stretch: A very strong and sharp absorption corresponding to the ester carbonyl stretch is expected around 1735-1750 cm⁻¹.

C-O Stretches: The C-O single bond stretches of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretching from the ethyl and methine groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

Table 3: Predicted IR Absorption Data for Ethyl 2-cyano-2-(2-cyanophenyl)acetate

Wavenumber (cm⁻¹) Vibrational Mode
~3100-3000 Aromatic C-H Stretch
~2990-2850 Aliphatic C-H Stretch
~2240 C≡N Stretch (Nitrile)
~1745 C=O Stretch (Ester)
~1600, 1480 Aromatic C=C Stretch

The UV-Vis spectrum of this compound is determined by its chromophores, which are the parts of the molecule that absorb light. The primary chromophore is the 2-cyanophenyl group, which is a conjugated system.

π → π Transitions:* The aromatic ring contains a π-electron system. The promotion of an electron from a π bonding orbital to a π* antibonding orbital gives rise to strong absorption bands. For substituted benzenes, these are typically observed in the 200-280 nm range. The presence of the cyano group in conjugation with the phenyl ring is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted benzene.

n → π Transitions:* The ester carbonyl group and the nitrile groups contain non-bonding electrons (lone pairs) on the oxygen and nitrogen atoms, respectively. The excitation of one of these electrons to a π* antibonding orbital is known as an n → π* transition. These transitions are generally much weaker in intensity than π → π* transitions and may be observed as a shoulder on the main absorption band or be obscured by it.

The spectrum is expected to show a strong absorbance maximum (λₘₐₓ) below 300 nm, characteristic of the π → π* transitions within the substituted aromatic system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise mass determination of molecules, enabling the elucidation of elemental compositions and offering insights into fragmentation pathways. For Ethyl 2-cyano-2-(2-cyanophenyl)acetate, HRMS analysis provides definitive confirmation of its molecular formula, C₁₂H₁₀N₂O₂, by measuring the mass of the molecular ion with high accuracy.

The fragmentation pattern of Ethyl 2-cyano-2-(2-cyanophenyl)acetate under electron ionization (EI) or other ionization techniques can be predicted based on the fragmentation rules of its constituent functional groups: the ethyl ester, the two cyano groups, and the aromatic phenyl ring. The presence of both a nitrile and an ester group attached to the same benzylic carbon creates a unique electronic environment that influences the fragmentation cascade.

A plausible fragmentation pathway would involve initial cleavages alpha to the functional groups and rearrangements. Key fragmentation processes for aromatic nitriles include the loss of a hydrogen cyanide molecule (HCN, M-27) or a cyanide radical (•CN, M-26). For ethyl esters, characteristic fragmentation includes the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄) via a McLafferty rearrangement if a gamma-hydrogen is available, though the latter is less likely in this specific structure.

The fragmentation of Ethyl 2-cyano-2-(2-cyanophenyl)acetate is anticipated to produce several key fragment ions. The molecular ion [M]⁺• would be observed, and its accurate mass would confirm the elemental composition. Subsequent fragmentation could involve the loss of the ethyl group, the ethoxy group, or rearrangements involving the cyano groups.

Table 1: Predicted HRMS Fragmentation Data for Ethyl 2-cyano-2-(2-cyanophenyl)acetate

m/z (Predicted) Fragment Ion Formula Proposed Fragmentation Pathway
214.0742[C₁₂H₁₀N₂O₂]⁺•Molecular Ion (M⁺•)
187.0637[C₁₁H₇N₂O]⁺Loss of ethoxy radical (•OCH₂CH₃)
169.0844[C₁₀H₉N₂O]⁺Loss of carboxyl group (•COOCH₂CH₃)
142.0528[C₉H₆N₂]⁺•Loss of ethyl formate (HCOOCH₂CH₃)
116.0497[C₈H₆N]⁺Loss of cyano and ethoxycarbonyl radicals
102.0470[C₇H₄N]⁺Fragment from the 2-cyanophenyl moiety

Note: The m/z values are theoretical exact masses.

This predicted fragmentation pattern provides a roadmap for the structural confirmation of Ethyl 2-cyano-2-(2-cyanophenyl)acetate and the identification of related structures in complex mixtures.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

The molecular geometry of Ethyl 2-cyano-2-(2-cyanophenyl)acetate in the solid state is expected to be influenced by the steric and electronic effects of its substituents. The central quaternary carbon atom, bonded to a phenyl ring, two cyano groups, and an ester group, will have a tetrahedral geometry. The phenyl ring itself will be planar.

The conformation of the molecule will be determined by the torsion angles around the single bonds. A key conformational feature is the relative orientation of the planar phenyl ring and the ester group. Due to steric hindrance, it is likely that the plane of the ester group will be twisted with respect to the plane of the phenyl ring. This is a common feature in ortho-substituted phenyl rings. The two cyano groups are expected to have a nearly linear C-C≡N arrangement.

Table 2: Expected Bond Lengths and Angles for Ethyl 2-cyano-2-(2-cyanophenyl)acetate based on Related Structures

Parameter Atoms Involved Expected Value
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-CN (phenyl)~1.45 Å
Bond LengthC≡N~1.14 Å
Bond LengthC-CO (ester)~1.52 Å
Bond LengthC=O (ester)~1.21 Å
Bond LengthC-O (ester)~1.33 Å
Bond AngleC-C-C (aromatic)~120°
Bond AngleC-C≡N~178°
Bond AngleO=C-O (ester)~125°

Note: These are approximate values based on crystallographic data of similar compounds.

The packing of Ethyl 2-cyano-2-(2-cyanophenyl)acetate molecules in the crystal lattice will be governed by a variety of non-covalent interactions. The presence of cyano and ester groups, which are good hydrogen bond acceptors, and C-H groups, which can act as weak hydrogen bond donors, suggests the formation of a network of weak hydrogen bonds.

Specifically, C–H···N and C–H···O interactions are expected to be prominent. The nitrogen atoms of the cyano groups and the oxygen atoms of the ester group are likely to act as acceptors for hydrogen atoms from the phenyl ring and the ethyl group of neighboring molecules.

Table 3: Common Intermolecular Interactions in Crystalline Cyano Compounds

Interaction Type Donor-Acceptor Typical Distance (D···A) Typical Angle (D-H···A)
Weak Hydrogen BondC-H ··· N (cyano)3.2 - 3.8 Å120 - 170°
Weak Hydrogen BondC-H ··· O (carbonyl)3.0 - 3.6 Å110 - 160°
π–π StackingPhenyl Ring ··· Phenyl Ring3.3 - 3.8 Å (centroid-centroid)N/A

Note: The geometric parameters are typical ranges observed in the crystal structures of related organic molecules.

Computational and Theoretical Chemistry Studies of Ethyl 2 Cyano 2 2 Cyanophenyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. atamanchemicals.com For Ethyl 2-cyano-2-(2-cyanophenyl)acetate, DFT calculations are instrumental in determining its most stable three-dimensional arrangement (geometry optimization) and understanding the distribution of electrons within the molecule.

Geometry optimization procedures, often employing basis sets like 6-31G(d,p) or cc-pVTZ, would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. atamanchemicals.com This process reveals crucial structural parameters. For instance, steric hindrance between the phenyl ring and the ethyl acetate (B1210297) group can lead to notable distortions from idealized geometries.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. youtube.comresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. For Ethyl 2-cyano-2-(2-cyanophenyl)acetate, the electron-withdrawing nature of the two cyano groups and the phenyl ring would significantly influence the energies of these frontier orbitals. The HOMO is expected to be localized over the phenyl ring and the cyano groups, while the LUMO would also be distributed across the π-system of the molecule. malayajournal.org

Table 1: Representative Frontier Molecular Orbital Data (Note: The following data are illustrative for a molecule of this type and not based on specific calculations for Ethyl 2-cyano-2-(2-cyanophenyl)acetate.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged or polar species. The ESP map is colored to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. malayajournal.orgresearchgate.net

For Ethyl 2-cyano-2-(2-cyanophenyl)acetate, the ESP map would likely show negative potential (red) around the nitrogen atoms of the cyano groups and the oxygen atoms of the ester group, highlighting these as sites for potential hydrogen bonding or coordination to electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the step-by-step mechanism of chemical reactions, such as the synthesis of Ethyl 2-cyano-2-(2-cyanophenyl)acetate. A common synthetic route is the Knoevenagel condensation. jmcs.org.mx Theoretical modeling of this reaction would involve identifying the reactants, intermediates, transition states, and products along the reaction coordinate.

By calculating the energies of these species, a potential energy surface can be constructed. The highest point on this surface between a reactant and an intermediate is the transition state, the structure of which is crucial for understanding the reaction's kinetics. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies can elucidate the role of catalysts and solvent effects in the synthesis.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following a successful geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.

The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching and bending of bonds. For Ethyl 2-cyano-2-(2-cyanophenyl)acetate, characteristic vibrational modes would include the C≡N stretch of the cyano groups, the C=O stretch of the ester, C-O stretching, and various vibrations of the phenyl ring. Comparing the predicted spectrum with an experimentally obtained one can help to confirm the molecule's structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are typical frequency ranges and not specific calculated values for Ethyl 2-cyano-2-(2-cyanophenyl)acetate.)

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Cyano (C≡N)Stretch2220-2260
Carbonyl (C=O)Stretch1735-1750
C-O (Ester)Stretch1000-1300
Phenyl (C=C)Stretch1400-1600

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide information on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge separation, often described as donor-π-acceptor systems, can exhibit nonlinear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion.

Theoretical calculations can predict the NLO response of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). For Ethyl 2-cyano-2-(2-cyanophenyl)acetate, the presence of the electron-donating phenyl ring and the electron-withdrawing cyano and ester groups could give rise to NLO activity. Computational studies would quantify the first hyperpolarizability (β), a key indicator of second-order NLO potential. These calculations are often performed using DFT or time-dependent DFT (TD-DFT) methods. dntb.gov.ua

Applications of Ethyl 2 Cyano 2 2 Cyanophenyl Acetate in Advanced Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Complex Organic Molecule Synthesis

Ethyl cyanoacetate's utility stems from its three distinct reactive centers: the nitrile, the ester, and the highly acidic methylene (B1212753) group flanked by both electron-withdrawing groups. wikipedia.org This structure enables its use in numerous condensation and alkylation reactions.

One of the most prominent applications is the Knoevenagel condensation , a reaction between an active methylene compound and a carbonyl group. rsc.org Ethyl cyanoacetate (B8463686) readily condenses with various aromatic and aliphatic aldehydes to produce α,β-unsaturated cyanoacrylates. These products are themselves important intermediates for further synthesis. rsc.orgjmcs.org.mx For instance, a recyclable protic-ionic-liquid system has been developed for the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate, achieving excellent yields in short reaction times. rsc.org

The reactivity of the active methylene group is also exploited in Michael additions and in the synthesis of various cyclic and acyclic compounds. wikipedia.org Furthermore, the nitrile group can be hydrogenated to form β-amino acids like β-alanine, while the ester group can undergo transesterification or hydrolysis. wikipedia.org This multi-faceted reactivity makes ethyl cyanoacetate a cornerstone for constructing complex molecular frameworks. researchgate.net

Table 1: Examples of Knoevenagel Condensation with Ethyl Cyanoacetate This table presents data on the Knoevenagel condensation of various aromatic aldehydes with ethyl cyanoacetate, catalyzed by a [HyEtPy]Cl–H₂O–DABCO system.

Aldehyde Reactant Product Yield (%) Reaction Time (min)
4-Nitrobenzaldehyde Ethyl-2-cyano-3-(4-nitrophenyl)acrylate 99% 5
4-Fluorobenzaldehyde Ethyl-2-cyano-3-(4-fluorophenyl)acrylate 97% 15
4-Cyanobenzaldehyde Ethyl-2-cyano-3-(4-cyanophenyl)acrylate 98% 20
Salicylaldehyde Ethyl-2-cyano-3-(2-hydroxyphenyl)acrylate 86% 40
Terephthalaldehyde Tetraethyl 2,2'-dicyano-3,3'-(1,4-phenylene)diacrylate 91% 20

Data sourced from a study on DABCO-catalyzed Knoevenagel condensations. rsc.org

Development of Diverse Functionalized Derivatives and Analogues

The core structure of ethyl cyanoacetate allows for the synthesis of a vast library of functionalized derivatives. By reacting ethyl cyanoacetate with different electrophiles or nucleophiles, chemists can introduce a wide range of substituents, tailoring the molecule for specific applications.

For example, reacting ethyl cyanoacetate with 2-chloropyridine-3,4-dicarbonitriles leads to the formation of Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives. researchgate.net These compounds are D–π–A (donor-pi-acceptor) chromophores that exhibit interesting optical properties, including solid-state fluorescence, making them relevant for materials science. researchgate.net

Another class of derivatives is formed through reactions with hydrazines. Cyanoacetic acid hydrazide, prepared from ethyl cyanoacetate and hydrazine (B178648) hydrate, is a key intermediate for synthesizing a multitude of heterocyclic compounds. arkat-usa.orgresearchgate.net Additionally, self-condensation of ethyl cyanoacetate under various conditions can lead to more complex structures, such as ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate or triethyl 3-cyano-2,4-diiminopentane-1,3,5-tricarboxylate. chemprob.org

Contributions to Heterocyclic Chemistry through Cycloaddition and Condensation Reactions

Ethyl cyanoacetate is a preeminent starting material for the synthesis of heterocyclic compounds, which form the structural core of many pharmaceuticals and biologically active molecules. wikipedia.orgatamanchemicals.com

Its reaction with aldehydes, ketones, and other reagents through multi-component reactions is a powerful strategy for building ring systems.

Pyridines: Refluxing chalcones (α,β-unsaturated ketones) with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) yields 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitriles. researchgate.netresearchgate.net Similarly, reacting 2-acetylnaphthalene, an aromatic aldehyde, and ethyl cyanoacetate in a one-step synthesis produces dihydropyridinecarbonitriles. researchgate.netresearchgate.net

Pyrazoles: Allopurinol, a drug used for treating gout, can be synthesized from an intermediate derived from the Knoevenagel condensation of ethyl cyanoacetate with triethyl orthoformate, followed by cyclization with hydrazine. wikipedia.orgatamanchemicals.com

Pyrimidines: The bacteriostatic agent Trimethoprim is synthesized from ethyl cyanoacetate and 3,4,5-trimethoxybenzaldehyde. wikipedia.org

Thiazoles: 2-Cyano-N-(5-methylthiazol-2-yl)acetamide, formed from the reaction of 5-methylthiazol-2-amine and ethyl cyanoacetate, serves as a precursor for a variety of thiazole-based heterocycles with potential anti-bacterial and anti-fungal properties. ekb.eg

The nitrile group itself can participate in cycloaddition reactions, although this is less common for unactivated nitriles. However, formal [2+2+2] cycloaddition strategies have been developed where a cyano group can act as a dienophile in an intramolecular Diels-Alder reaction to form polycyclic pyridine (B92270) derivatives. mit.edu

Integration into Polymer and Macromolecular Systems

The derivatives of ethyl cyanoacetate, particularly cyanoacrylates, are well-known for their ability to undergo rapid polymerization. Ethyl 2-cyanoacrylate, formed from the condensation of ethyl cyanoacetate with formaldehyde, is the primary component of cyanoacrylate adhesives, commonly known as "superglues". wikipedia.orgpcbiochemres.com

The polymerization is an anionic chain reaction initiated by weak bases, such as moisture. pcbiochemres.com The electron-withdrawing cyano and ester groups make the double bond of the monomer highly susceptible to nucleophilic attack, leading to the rapid formation of long, strong polymer chains. pcbiochemres.com While the direct integration of Ethyl 2-cyano-2-(2-cyanophenyl)acetate into polymers is not documented, its structural motifs are relevant. The presence of multiple nitrile and ester groups suggests potential for use as a cross-linking agent or as a monomer in the synthesis of specialty polymers and functional materials where high polarity or specific coordination properties are desired. Research into the alkylation of ethyl cyanoacetate with 1,2-dichloroethane (B1671644) has also shown the formation of polymer products alongside cyclization products. chemprob.org

Applications in Fine Chemical and Agrochemical Synthesis

The versatility of ethyl cyanoacetate and its derivatives makes them crucial intermediates in the production of various fine chemicals and agrochemicals. researchgate.net

Fine Chemicals: It serves as a precursor in the synthesis of purine (B94841) derivatives like caffeine (B1668208) and theophylline. wikipedia.orgatamanchemicals.com It is also used to prepare 3,3-diphenylpropan-1-amine, an intermediate for pharmaceuticals such as Prenylamine. wikipedia.org

Agrochemicals: Cyanoacrylate derivatives are a known class of herbicides. researchgate.net For example, a series of 2-cyano-3-(substituted)pyridinemethylaminoacrylates have been synthesized and evaluated as inhibitors of photosystem II (PSII) electron transport, demonstrating excellent herbicidal activities. researchgate.net Thioamides, which can be synthesized from amides using Lawesson's reagent, are another class of compounds with applications in the agrochemical field. nih.gov The core structure provided by ethyl cyanoacetate is foundational to the development of these active ingredients.

Emerging Research Directions and Future Challenges for Ethyl 2 Cyano 2 2 Cyanophenyl Acetate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of cyanoacetate (B8463686) derivatives is undergoing a significant transformation, driven by the principles of green chemistry. unibo.it Traditional methods are often being supplanted by more environmentally benign and efficient processes. Research efforts are focused on improving yields, reducing reaction times, and minimizing hazardous waste. scirp.orgasianpubs.org

Key sustainable approaches include:

Microwave-Assisted Synthesis: This technique has gained popularity as it can dramatically reduce reaction times and improve yields for a range of reactions, including the synthesis of cyanoacetamide derivatives and other heterocyclic compounds. researchgate.netnih.gov The use of microwave irradiation in the synthesis of 2-cyanomethyl-4-phenylthiazoles highlights its potential for creating similar structures under eco-friendly conditions. scirp.org

Green Solvents: The replacement of volatile organic solvents with greener alternatives like glycerol (B35011) is a key focus. scirp.org An improved, environmentally friendly procedure for synthesizing related thiazole (B1198619) derivatives has been demonstrated using glycerol as the solvent under microwave irradiation. scirp.org

One-Pot Reactions: Designing synthetic cascades where multiple steps are performed in a single reaction vessel improves efficiency and reduces waste from intermediate purification steps. nih.gov This approach is particularly valuable for constructing complex molecules from simple precursors like ethyl cyanoacetate. researchgate.netorientjchem.org

Table 1: Comparison of Synthetic Methodologies for Cyanoacetate Derivatives

Parameter Traditional Method (e.g., Knoevenagel Condensation) Sustainable Method (e.g., Microwave-Assisted)
Energy Source Conventional heating (oil bath) Microwave irradiation
Solvent Often volatile organic compounds (e.g., trichlorobenzene) researchgate.net Benign solvents (e.g., glycerol, ethanol) or solvent-free scirp.org
Reaction Time Hours to days Minutes to hours scirp.org
Yield Variable, often moderate Often high to excellent scirp.orgresearchgate.net

| Waste Profile | Higher solvent and energy waste | Reduced solvent use and energy consumption nih.gov |

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

Beyond its classical role in Knoevenagel condensations and Michael additions, the functional groups of Ethyl 2-cyano-2-(2-cyanophenyl)acetate offer opportunities for novel transformations. wikipedia.org A significant area of emerging research is the activation of the typically robust carbon-nitrile (C−CN) bond.

Metal-Catalyzed C−CN Bond Activation: Transition-metal catalysis has enabled the use of the cyano group as a leaving group in cross-coupling reactions. snnu.edu.cn This unconventional reactivity allows for the functionalization of the aromatic ring at the position of the nitrile. Catalytic cycles involving Pd(0) or Ni(0) can initiate oxidative addition into the C−CN bond, paving the way for subsequent transmetalation and reductive elimination steps, similar to cross-coupling with organic halides. snnu.edu.cn

Use in Cycloadditions: The active methylene (B1212753) group can act as a C-H acidic component in novel cycloaddition reactions. For instance, ethyl cyanoacetate can react with imidazole (B134444) N-oxides in a [3+2] cycloaddition pathway to form complex heterocyclic products. beilstein-journals.org

Nitrile Group as a Precursor: While the nitrile is often seen as a final functional group, it can also serve as a synthetic precursor. For example, reaction with ethanol (B145695) in the presence of strong acids can convert the cyano group into a malonate ester. wikipedia.org

Table 2: Catalytic Transformations of Cyano-Functionalized Compounds

Transformation Type Catalyst System Bond(s) Activated/Formed Description
Cross-Coupling Pd(0) or Ni(0) complexes C-CN cleavage, C-C/C-X formation The cyano group acts as a leaving group, enabling coupling with other organic fragments. snnu.edu.cn
Hydrocyanation Ni/Al catalysts C=C addition, C-H and C-CN formation Transfer of a cyanide group across an alkene. snnu.edu.cn
Cycloaddition Aldehyde catalyst (e.g., 4-(methylsulfanyl)benzaldehyde) C-H activation, C-C formation Ethyl cyanoacetate acts as a C-H acidic electrophile in reactions with N-oxides. beilstein-journals.org

| Cyanosilylation | Main-group element complexes (Li, Al, Si) | C=O addition, C-CN and O-Si formation | Catalytic addition of a silyl (B83357) cyanide group to carbonyls, activating the Si-CN bond. nih.gov |

Advanced Materials Integration and Functionalization Strategies

The electronic properties conferred by the cyano and ester groups make Ethyl 2-cyano-2-(2-cyanophenyl)acetate and its analogues promising building blocks for advanced functional materials.

Fluorescent Materials and Sensors: Conjugated polycyano compounds are widely used to create push-pull chromophores for optical applications. researchgate.net Derivatives like ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate exhibit solid-state fluorescence, making them suitable for organic light-emitting diodes (OLEDs). researchgate.net Furthermore, related compounds such as ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (B77674) function as fluorescent "turn-off" chemosensors for detecting analytes like hydrazine (B178648), demonstrating their utility in environmental monitoring. rsc.org

High-Performance Polymers: The incorporation of cyano-functionalized aromatic moieties into polymer backbones can significantly enhance their properties. For example, copolymerization of related ethyl 2-cyano-3-phenyl-2-propenoates with vinyl acetate (B1210297) yields novel copolymers with specific thermal decomposition profiles. chemrxiv.org Cyanate (B1221674) resins derived from similar aromatic precursors exhibit exceptionally high glass transition temperatures (Tg) and thermal stability, making them candidates for high-frequency electronics and aerospace applications. researchgate.net

Dye Intermediates: The core structure is valuable for synthesizing complex dyes. For example, 2-cyanomethylthiazoles, which share the cyanomethyl feature, are intermediates for fluorescent coumarins used as laser dyes and biological labeling probes. scirp.org

Table 3: Applications of Cyanoacetate Derivatives in Advanced Materials

Material Type Derivative/Analogue Example Key Functional Property Potential Application
Fluorescent Chromophore Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Solid-state fluorescence in the red to near-IR region researchgate.net Organic Electronics (OLEDs)
Chemosensor Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate Fluorescence quenching in the presence of hydrazine rsc.org Environmental Toxin Detection
High-Temperature Polymer Phenolphthalein-based cyanate resins High glass transition temperature (Tg > 300°C) researchgate.net Aerospace Composites, Electronics

| Functional Copolymer | Copolymers of vinyl acetate and ethyl phenylcyanoacrylates | Modified thermal stability chemrxiv.org | Specialty Plastics |

Computational Design and Prediction of Novel Derivatives with Tailored Properties

The use of computational chemistry to predict the properties of molecules before their synthesis is a rapidly growing field that accelerates the discovery of new functional compounds. This in silico approach is particularly useful for designing derivatives of Ethyl 2-cyano-2-(2-cyanophenyl)acetate with specific desired characteristics.

Prediction of Bioactivity: Computational tools are employed to design and screen novel derivatives for potential biological activity. For instance, in a study on related 2-cyano-3-phenylacrylamide (B1607073) structures, in silico predictions of drug-likeness were performed using online software to assess properties based on Lipinski's rule of five (molecular weight, LogP, H-bond donors/acceptors). japsonline.com This allows researchers to prioritize the synthesis of compounds with a higher probability of being successful drug candidates. japsonline.com

Prediction of Physicochemical Properties: Databases like PubChem contain computationally predicted properties for a vast number of chemicals, including analogues like ethyl 2-cyano-2-phenylbutanoate and ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate. nih.govnih.gov These predictions include parameters like LogP (lipophilicity) and Topological Polar Surface Area (TPSA), which are crucial for materials science and pharmaceutical applications.

Understanding Electronic Properties: Advanced computational methods like Time-Dependent Density Functional Theory (TD-DFT) are used to understand and predict the electronic and optical properties of these molecules. This is critical for designing new fluorescent probes and chromophores, as it helps to elucidate the mechanisms behind their light-absorbing and emitting behaviors. rsc.org

Table 4: Example of In Silico Predicted Properties for Cyanoacrylamide Derivatives japsonline.com

Compound Type Molecular Weight (≤ 500) LogP (≤ 5) H-Bond Donors (≤ 5) H-Bond Acceptors (≤ 10) Obeys Lipinski's Rule?
Cyanoacetyl aminobenzoic acids 206.17 1.15 2 4 Yes

| Substituted 2-cyano-3-phenylacrylamido benzoic acids | 478.63 | 4.88 | 3 | 6 | Yes |

Chemo- and Regioselective Transformations of Multifunctionalized Analogues

The presence of multiple reactive sites in analogues of Ethyl 2-cyano-2-(2-cyanophenyl)acetate makes controlling reaction outcomes a significant but crucial challenge. Achieving chemo- and regioselectivity is key to synthesizing well-defined products.

Controlling Nucleophilic Attack: In molecules with multiple electrophilic sites, such as 1,2,4-triketone analogues, the course of a reaction can be directed by carefully choosing the reaction conditions. mdpi.comresearchgate.net Studies have shown that the nature of substituents, temperature, and the presence or absence of an acid catalyst can determine which carbonyl group a nucleophile (like hydrazine) attacks, leading to the selective formation of different heterocyclic rings, such as pyrazoles or pyridazinones. mdpi.com

Enzymatic Selectivity: Biocatalysis offers an extremely high degree of selectivity. For example, the enantiomers of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate were successfully separated using the enzyme Candida antarctica lipase (B570770) A (CAL-A). researchgate.net The enzyme selectively catalyzed the N-acylation of one enantiomer, leaving the other untouched, demonstrating remarkable chemoselectivity (amide formation in the presence of an ester) and enantioselectivity. researchgate.net

Kinetic vs. Thermodynamic Control: The principles of kinetic and thermodynamic control can be applied to selectively functionalize different positions on a molecule. youtube.com For example, the choice of a base and temperature can determine which proton is removed from an asymmetric ketone, leading to selective alkylation at either the more or less substituted α-carbon. youtube.com Similar principles can be applied to the active methylene group and other potential reaction sites in multifunctionalized cyanoacetates.

Table 5: Influence of Conditions on Selectivity in Transformations of 1,2,4-Triketone Analogues mdpi.com

Triketone Substituent Reagent Conditions Major Product Type Type of Selectivity
2-Thienyl Hydrazine EtOH, reflux Pyridazinone High Chemoselectivity
Phenyl Phenylhydrazine EtOH, reflux Pyridazinone Regioselective
Phenyl Phenylhydrazine EtOH, AcOH, reflux Pyrazole Regioselective (switched)

| tert-Butyl | Phenylhydrazine | EtOH, reflux | Pyrazole | Regioselective |

Q & A

Q. Investigate the mechanistic role of o-NosylOXY in facilitating Lossen rearrangement for urea synthesis.

  • Answer : o-NosylOXY promotes Lossen rearrangement of hydroxamic acids to isocyanates, which react with amines to form ureas. The nitro group enhances electrophilicity of the intermediate, accelerating rearrangement. This method avoids toxic phosgene and achieves >80% yields with broad functional group tolerance .

Q. Data Contradictions & Troubleshooting :

  • Issue : Low amidation efficiency of ethyl esters in aqueous ammonia (e.g., ).
  • Resolution : Switch to methyl esters (higher reactivity) or use pressurized conditions (0.3 MPa, 120°C) to enhance nucleophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.